Journal Name:Energy Sources, Part B: Economics, Planning, and Policy
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Exceeding 100 µs Charge Carrier Separation in Perovskite Mediated by Rhodamine 6G
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1002/adom.202300941
Halide perovskite colloidal nanocrystals (NCs) have enabled considerable progress in light conversion applications. However, the presence of unavoidable defect states and phase transition effects can accelerate undesirable rapid charge recombination of the photogenerated charge carriers. To address this issue, chromophores with an anchoring moiety are often used to modify the surface of the NCs, promoting prolonged charge separation through electron or energy transfer processes for optoelectronic applications. Here, steady-state and time-resolved spectroscopy methods are combined with density functional theory (DFT) calculations to explore and decipher the excited-state interaction in colloidal CsPbX3 (X = Br, I) NCs with a rhodamine 6G (Rh6G) hybrid assembly. The results show that Rh6G dimerizes even at low concentrations, as evidenced by DFT calculations. The binding of Rh6G on the NC surface is confirmed by FTIR and NMR spectroscopy techniques. In addition, transient absorption spectroscopy reveals directional sub-ps electron transfer from Rh6G to CsPbI3 NCs, whereas energy transfer occurs from CsPbBr3 to Rh6G, which ultimately recombines in the µs time regime. The findings highlight the simplest and most practical approaches for studying and tailoring the excited-state interaction in colloidal perovskite NCs and chromophore assembly.
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Visual Detection of Coumarin and Umbelliferone for Beverage Safety Based on Eu(III)-Functionalized HOF Hybrids: Further Constructing an SVM-Assisted Digital Anti-Counterfeiting Platform
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adom.202301175
The development of rapid, sensitive, and intuitive intelligent fluorescent materials (IFMs) for monitoring beverage safety is important for human health. In this study, an emerging IFM, a dual-emitting Eu3+-functionalized hydrogen-bonded organic framework (Eu@HOF, Eu@1), is fabricated through coordination post-synthetic modification. The ligand-to-metal charge transfer-induced energy transfer (LMCT-ET) from 1 to Eu3+ provides Eu@1 with palpable red fluorescence. Eu@1 as a sensor can specifically discriminate coumarin (Cou), a common spice used in beverages but a suspected carcinogen, with high sensitivity, high efficiency, and excellent anti-interference. Eu@1 can also quantitatively distinguish 7-hydroxycoumarin (umbelliferone, Ulf), a metabolite of Cou, in chromatic and ratiometric modes. In realistic milk and soy milk samples, the detection limits (DL) of Eu@1 for Cou are 0.0979 and 0.0511 mg L−1, respectively, whereas that of Ulf in practical serum samples is 0.0099 mg L−1. Furthermore, based on the polyethylene-vinyl acetate (PEVA) films, three digital anti-counterfeiting platforms with multiple encryption information are constructed, assisted by a support vector machine. This work proposes a facile pathway for preparing Eu@HOF fluorescent sensors to determine beverage safety and opens the possibility of designing an efficient and precise multifunctional digital anti-counterfeiting platform via machine learning.
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MgSiP2: An Infrared Nonlinear Optical Crystal with a Large Non-Resonant Phase-Matchable Second Harmonic Coefficient and High Laser Damage Threshold
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/adom.202301060
Superior infrared nonlinear optical (NLO) crystals are in urgent demand in the development of lasers and optical technologies for communications and computing. The critical challenge is to find a crystal with large non-resonant phase-matchable NLO coefficients and high laser damage threshold (LDTs) simultaneously, which however scale inversely. This work reports such a material, MgSiP2, that exhibits a large second harmonic generation (SHG) coefficient of d14≈d36 = 89 ± 5 pm V−1 at 1550 nm fundamental wavelength, surpassing the commercial NLO crystals AgGaS2, AgGaSe2, and ZnGeP2. First principles theory reveals the polarizability and geometric arrangement of the [SiP4] tetrahedral units as the origin of this large nonlinear response. Remarkably, it also exhibits a high LDT value of 684 GW cm−2, which is six times larger than ZnGeP2 and three times larger than CdSiP2. It has a wide transparency window of 0.53–10.35 µm, allowing broadband tunability. Further, it is Type I and Type II phase-matchable with large effective SHG coefficients of deff,I ≈80.2 pm V−1 and deff,II ≈73.4 pm V−1. The outstanding properties of MgSiP2 make it a highly attractive candidate for optical frequency conversion in the infrared.
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Generalized Terahertz Perfect Vortices with Transmutable Intensity Profiles Based on Spin-Decoupled Geometric Metasurfaces
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/adom.202301048
Perfect vortex beams (PVBs) possessing orbital angular momentum (OAM) and constant intensity profile enable practical applications in information encoding and transmission due to an unbounded number of orthogonal OAM channels and fixed annular intensity distributions. Geometric metasurfaces, which are 2D counterparts of metamaterials, have provided an ultra-compact platform to flexibly design perfect vortex beams in a single flat device. However, the previous reported PVBs based on geometric metasurfaces are limited to ring-shaped intensity profiles and intrinsic spin-coupling between two orthogonal spin-components. Here, spin-decoupled geometric metasurfaces encoding with two-step coordinate transformations are proposed to generate helicity-independent PVBs with transmutable intensity profiles. By tailoring local phase gradient along the azimuthal direction, spin-independent and polarization-rotated terahertz (THz) PVBs with CN-fold rotationally symmetric intensity profiles have been theoretically designed and experimentally demonstrated. Furthermore, THz PVBs with arbitrary intensity profiles have also been realized. The unique approach for simultaneously manipulating the spiral phase, focusing phase, as well as intensity profiles will open a new avenue to develop multifunctional integrated devices and systems, which enables potential applications in information processing and optical communication.
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Resonance Energy Transfer from Monolayer WS2 to Organic Dye Molecules: Conversion of Faint Visible-Red into Bright Near-Infrared Luminescence
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1002/adom.202301057
The synergetic combination of transition metal dichalcogenides (TMDCs) with organic dye molecules in functional heterostructures is promising for various optoelectronic applications. Here resonance energy transfer (RET) from a red-emitting WS2 monolayer (1L-WS2) to a layer of near-infrared (NIR) emitting organic dye molecules is demonstrated. It is found that the total photoluminescence (PL) yield of the heterostructures is up to a factor of eight higher as compared to the PL yield of pristine 1L-WS2. This is attributed to the efficient conversion of the mostly non-radiative excitons in 1L-WS2 into radiative excitons in the dye layer. A type-I energy level alignment of the 1L-WS2/dye interface assures the emission of bright PL. From excitation density-dependent PL experiments, it is concluded that RET prevails against defect-assisted non-radiative recombination as well as Auger-type exciton-exciton annihilation in 1L-WS2. The work paves the way for employing organic dye molecules in heterostructures with TMDCs in nanoscale light-emitting devices with improved efficiency and tunable color.
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Turning Self-Trapped Exciton Emission to Near-Infrared Region in Thermochromism Zero-Dimensional Hybrid Metal Halides
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/adom.202301110
Low dimensional lead-free metal halides have become the spotlight of the research on developing multifunctional optoelectronic materials as their properties show a wide range of tunability. However, most reported low dimensional metal halides only function in the ultra-violet to visible range due to their large bandgap. Moreover, the organic cation based low dimensional metal halides show limited thermal stability; on the other hand, their inorganic cation based counterparts suffer from limited solution processability. A hybrid cation approach is proposed, where a zero dimensional (0D) metal halide ((DFPD)2CsBiI6) is developed by using mixed organic–inorganic cations: 4, 4-difluoropiperidine (DFPD) and cesium (Cs+). This ensures both thermal stability and solution processability. Furthermore, [BiI6]3− octahedra are serving as active light absorption units, which ensures the bandgap to be located at the visible region. Its photoluminescence (PL) is further shifted to the near infrared (NIR) region by doping (DFPD)2CsBiI6 with antimony (Sb3+). The developed materials show multifunctional properties: thermochromic behavior, light detection, and NIR light emitting. This study expands the scope of developing multifunctional 0D metal halides.
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TiO2 Passivated Zno Nanoarray Layer Based Fluoroalkylsilane Film for Photovoltaic Optical Glass: Achieving UV Shielding, Acid Rain Resistance, and Self-Cleaning Properties
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1002/adom.202300908
Photovoltaic technology is a prominent source of renewable energy, but maintenance costs and efficiency attenuation of large photovoltaic devices are significant issues due to their vast energy conversion area. To reduce costs and facilitate maintenance, superhydrophobic surfaces with self-cleaning properties have been developed for photovoltaic glass. In this study, transparent ZnO nanoarrays (NAs) are synthesized on photovoltaic glass, with Eu3+ doping enhancing the ultraviolet radiation resistance of photovoltaic devices and slightly increasing visible transmittance. A TiO2 passivation layer is introduced on the ZnO NAs surface to enhance acid resistance and mitigate corrosion caused by acidic rainwater. Fluoroalkylsilane (POTS) modification achieves superhydrophobicity with a water contact angle of 160.25°, as demonstrated by droplet rolling experiments. Micro-interaction of superhydrophobic properties is further investigated by force curve measurement using atomic force microscope, showing almost no nanometer water moisture on the superhydrophobic surface, but conspicuous water moisture on the control glass surface. Finally, simulated models and practical silicon crystal solar cells fabricated using the self-cleaning glass show excellent acid rain resistance, self-cleaning, and long service life properties, with no power conversion efficiency degeneration during a 40-day outdoor application test.
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Tunable Narrowband Carbon Quantum Dots Laser Based on Self-Assembled Microstructure
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1002/adom.202301156
Photonic integrated circuits (PICs) are coupled with the laser to create active devices for optical communication, optical interconnection, and optical computing. Consequently, the light source remains a focal point of extensive research and development. Currently, the utilization of carbon quantum dots as a gain medium in photonic cavity lasers is accomplished and suggested as a viable approach for achieving active PICs. Nevertheless, challenges persist in achieving narrowband lasing beam output in one direction that is real-time tunable while minimizing energy losses. These issues represent an active area of ongoing research. This article presents a self-assembled microstructure and proposes a method for obtaining tunable, narrowband, unidirectional lasing beams. The objective is to stimulate further development in integration of PICs with lasers, extending beyond these applications, to realize substantial performance gains, eco-friendly solutions, and efficient mass production.
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Achieving Efficient Near-Ultraviolet/Deep-Blue OLEDs and Sensitized Narrowband Green/Yellow OLEDs Utilizing Emitters with Planarized Intramolecular Charge Transfer
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1002/adom.202301053
High-quality near-ultraviolet/deep-blue organic emitters are urgently needed but still rare. Here, three V-shape donor-acceptor-donor (D-A-D) emitters based on pyrazine cores, namely, VDMP-PhCz, VDMP-36PhCz, and VDMP-TPA, are designed and synthesized. Their doped devices using a high-polar host show remarkable electroluminescence (EL) performances with maximum external quantum efficiency (EQE) values up to 7.37%, 7.55%, and 9.03%, and corresponding CIE coordinates of (0.160,0.040), (0.161,0.039), and (0.149,0.072), respectively. Supported by theoretical calculations and experimental results, the high EL performances of these emitters are achieved by their planarized intramolecular charge transfer (PLICT) features, high triplet-excitons utilization from “hot exciton” channels, and high horizontal dipole orientations. Furthermore, these PLICT-based emitters can also function as efficient hosts for green or yellow multi-resonance (MR) narrowband emissive guests, providing high EQEs of over 32% with alleviated efficiency roll-offs.
Detail
Long Lifetime Delayed Fluorescent Materials with Water and Temperature Tolerability Based on Charge Separation States
Energy Sources, Part B: Economics, Planning, and Policy ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1002/adom.202301101
Long lifetime delayed fluorescent materials have great potential applications in bioimaging, anti-counterfeiting encryption, lighting, and other fields. However, the preparation of functionalized long lifetime fluorescent materials with simple chemical structure and tunable luminescent behavior still poses significant challenges. In this article, a simple and effective method to prepare a series of long lifetime delayed fluorescent copolymers with temperature and humidity tolerance is presented. This method involves the copolymerization of 2-bromo-5-hydroxybenzaldehyde derivative monomer (M1), which contains electron-withdrawing groups, with naphthalimide derivative fluorescent monomer (M2), which contains electron-donating groups. The results demonstrate that long-range charge transfer occurs between the two components in copolymers, forming charge-separated states that emit long lifetime delayed fluorescence after exciton recombination. The delayed luminescent behavior of the copolymer is directly influenced by the content of the M2 component. The maximum delayed fluorescence lifetime can reach 13.7 ms, and the fluorescence quantum yield is 39%. Interestingly, the polymer film of P3 can emit a maximum afterglow of 1.00 s after photoactivation. Even after being immersed in water for 49 days, the afterglow remains unchanged. Besides, the afterglow of P3 can exist for ≈0.43 s at 323 K. Even at 373 K, the afterglow for 0.2 s can still be observed.
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Supplementary Information
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